N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
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Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H26N2O3S2 and its molecular weight is 442.59. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Study and Fluorescence Properties
One study focused on the synthesis and preliminary spectroscopic study of analogues of a Zinquin-related fluorophore, exploring compounds with potential applications in fluorescence and the detection of metal ions in biological systems. The research examined the bathochromic shift in ultraviolet/visible spectra upon zinc ion addition, highlighting the importance of structural modifications on fluorescence properties and metal ion detection capabilities (Kimber et al., 2003).
Pharmacological Activities
Another study synthesized and evaluated a series of quinazoline derivatives for their diuretic, antihypertensive, and anti-diabetic potential. This highlights the approach to exploring the structure-activity relationships and pharmacological potential of N-substituted compounds, similar in complexity to the compound (Rahman et al., 2014).
Catalysis and Chemical Synthesis
Research on the rhodium-catalyzed cyanation of chelation-assisted C-H bonds, employing N-cyano-N-phenyl-p-methylbenzenesulfonamide, illustrates the application of similar compounds in facilitating chemical transformations. This study could inform methodologies for the synthesis or modification of complex molecules including isoquinoline derivatives (Chaitanya et al., 2013).
Biological and Pharmacological Studies
Investigations into the actions of tetrahydroisoquinolines on blood pressure, respiration, and smooth muscle provide insights into the physiological implications and potential therapeutic applications of compounds with similar structural features. The study's findings on pressor and depressor activity might relate to the pharmacodynamics of related isoquinoline compounds (Fassett & Hjort, 1938).
Environmental and Analytical Chemistry
A study on the detection of low concentrations of pharmaceuticals in industrial waste streams using SPE-LC-MS/MS method involves analytical techniques that could be applied to the detection and analysis of the compound , especially in environmental monitoring and pharmaceutical manufacturing contexts (Deegan et al., 2011).
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S2/c1-17-7-8-22(28-2)23(13-17)30(26,27)24-14-21(20-10-12-29-16-20)25-11-9-18-5-3-4-6-19(18)15-25/h3-8,10,12-13,16,21,24H,9,11,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVYVXJIQYVXHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.